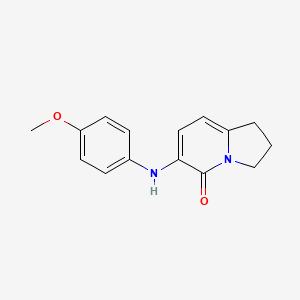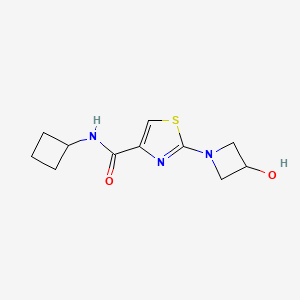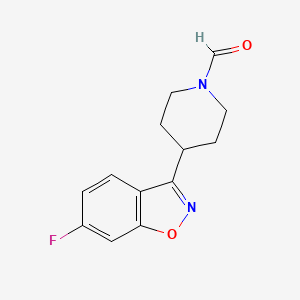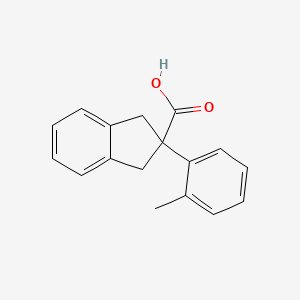
1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Quinoxalin-2-il)piridin-2-il)etanona es un compuesto heterocíclico que presenta tanto moieties de quinoxalina como de piridina. Este compuesto es de gran interés debido a sus posibles aplicaciones en varios campos, incluyendo química, biología y ciencia de materiales. La presencia de ambos anillos de quinoxalina y piridina en su estructura imparte propiedades químicas y físicas únicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(6-(quinoxalin-2-il)piridin-2-il)etanona generalmente implica la condensación de derivados de quinoxalina con derivados de piridina bajo condiciones de reacción específicas. Un método común implica la reacción de 2-cloroquinoxalina con 2-acetilpiridina en presencia de una base como carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para 1-(6-(quinoxalin-2-il)piridin-2-il)etanona no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el disolvente y las concentraciones de catalizador, para lograr mayores rendimientos y pureza. Los reactores de flujo continuo y otras técnicas de fabricación avanzadas podrían emplearse para mejorar la eficiencia de producción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(6-(Quinoxalin-2-il)piridin-2-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinoxalina y N-óxidos de piridina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales en los anillos de quinoxalina o piridina son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar en reacciones de sustitución en condiciones básicas o ácidas.
Principales productos formados
Oxidación: N-óxidos de quinoxalina y N-óxidos de piridina.
Reducción: Aminas o alcoholes correspondientes.
Sustitución: Varios derivados sustituidos de quinoxalina y piridina.
Aplicaciones Científicas De Investigación
1-(6-(Quinoxalin-2-il)piridin-2-il)etanona tiene una amplia gama de aplicaciones en investigación científica:
Biología: Los derivados del compuesto han mostrado potencial como agentes antimicrobianos y anticancerígenos debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades infecciosas y cáncer.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 1-(6-(quinoxalin-2-il)piridin-2-il)etanona y sus derivados a menudo implica la interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, en sistemas biológicos, el compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, interrumpiendo así las vías bioquímicas esenciales. Los objetivos moleculares y las vías exactas pueden variar según el derivado específico y su aplicación prevista .
Comparación Con Compuestos Similares
1-(6-(Quinoxalin-2-il)piridin-2-il)etanona se puede comparar con otros compuestos similares, como:
Derivados de quinoxalina: Estos compuestos comparten la moiety de quinoxalina y exhiben una reactividad química y una actividad biológica similares.
Derivados de piridina: Los compuestos con el anillo de piridina también muestran propiedades comparables, particularmente en química de coordinación y catálisis.
Derivados de quinolina: Estos compuestos, que contienen un anillo de quinolina, están relacionados estructuralmente y tienen aplicaciones similares en química medicinal y ciencia de materiales.
Lista de compuestos similares
- 2-(6-Metilpiridin-2-il)-1-(quinolin-6-il)etanona
- 1-(6-(Quinolin-2-il)piridin-2-il)etanona
- N-(1-(6-(Quinoxalin-2-il)piridina-2-il)etilidén)bencenaminas
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-(6-quinoxalin-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C15H11N3O/c1-10(19)11-7-4-8-14(17-11)15-9-16-12-5-2-3-6-13(12)18-15/h2-9H,1H3 |
Clave InChI |
TZWPDZWIIBCVJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)



